molecular formula C₇D₁₁ClO B1161482 (Chlorocarbonyl)cyclohexane-d11

(Chlorocarbonyl)cyclohexane-d11

Cat. No.: B1161482
M. Wt: 157.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chlorocarbonyl)cyclohexane-d11, also known as this compound, is a deuterium-labeled compound with the molecular formula C7D11ClO. This compound is a derivative of cyclohexanecarbonyl chloride, where the hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Chlorocarbonyl)cyclohexane-d11 is typically synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride (SOCl2) in the presence of deuterium oxide (D2O). The reaction conditions involve refluxing the mixture to ensure complete conversion of the acid to the corresponding acid chloride. The general reaction is as follows:

C6H11COOH+SOCl2C6H11COCl+SO2+HCl\text{C6H11COOH} + \text{SOCl2} \rightarrow \text{C6H11COCl} + \text{SO2} + \text{HCl} C6H11COOH+SOCl2→C6H11COCl+SO2+HCl

In the presence of deuterium oxide, the hydrogen atoms are replaced with deuterium, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterium oxide is critical in the industrial production to achieve the desired deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

(Chlorocarbonyl)cyclohexane-d11 undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: It can be reduced to cyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: It hydrolyzes in the presence of water to form cyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis: Water

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Cyclohexanemethanol: Formed by reduction

    Cyclohexanecarboxylic acid: Formed by hydrolysis

Scientific Research Applications

(Chlorocarbonyl)cyclohexane-d11 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of deuterium-labeled compounds for NMR studies.

    Biology: Employed in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Utilized in the development of deuterium-labeled drugs to study pharmacokinetics and drug metabolism.

    Industry: Applied in the production of specialty chemicals and materials with unique properties due to deuterium labeling.

Mechanism of Action

The mechanism of action of (Chlorocarbonyl)cyclohexane-d11 involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The deuterium labeling allows for the tracking of the compound in metabolic studies and provides insights into reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarbonyl chloride: The non-deuterated version of (Chlorocarbonyl)cyclohexane-d11.

    Cyclohexanoyl chloride: Another acyl chloride with similar reactivity but without deuterium labeling.

    Hexahydrobenzoyl chloride: A synonym for Cyclohexanecarbonyl chloride.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the use of advanced analytical techniques such as NMR spectroscopy to study reaction mechanisms and metabolic pathways. This makes it a valuable tool in various fields of research.

Properties

Molecular Formula

C₇D₁₁ClO

Molecular Weight

157.68

Synonyms

(Chlorocarbonyl)cyclohexane-d11;  Cyclohexanecarboxylic acid chloride-d11;  Cyclohexanoic acid chloride-d11;  Cyclohexanoyl chloride-d11;  Cyclohexylcarbonyl chloride-d11;  Hexahydrobenzoyl chloride-d11;  NSC 85181-d11

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.